molecular formula C21H18N4 B8637764 N-benzyl-4-(pyridin-4-ylmethyl)phthalazin-1-amine CAS No. 212141-57-6

N-benzyl-4-(pyridin-4-ylmethyl)phthalazin-1-amine

Cat. No.: B8637764
CAS No.: 212141-57-6
M. Wt: 326.4 g/mol
InChI Key: FOZIFOSSSDWNSN-UHFFFAOYSA-N
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Description

N-benzyl-4-(pyridin-4-ylmethyl)phthalazin-1-amine is a compound belonging to the phthalazine family, which is characterized by a bicyclic structure containing nitrogen atoms. Phthalazine derivatives have garnered significant attention due to their diverse biological and pharmacological activities . This compound, in particular, has shown promise in various scientific research applications.

Preparation Methods

The synthesis of N-benzyl-4-(pyridin-4-ylmethyl)phthalazin-1-amine typically involves the reaction of phthalazine derivatives with benzylamine and 4-pyridylmethyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like L-proline . The process can be optimized to achieve high yields and purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

N-benzyl-4-(pyridin-4-ylmethyl)phthalazin-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of N-benzyl-4-(pyridin-4-ylmethyl)phthalazin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a non-competitive antagonist of AMPA receptors, which are involved in excitatory neurotransmission . This interaction leads to the inhibition of neurotransmitter release, thereby exerting anticonvulsant effects. Additionally, the compound may interact with other molecular targets, such as enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

N-benzyl-4-(pyridin-4-ylmethyl)phthalazin-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which allows for diverse chemical modifications and a broad spectrum of biological activities.

Properties

CAS No.

212141-57-6

Molecular Formula

C21H18N4

Molecular Weight

326.4 g/mol

IUPAC Name

N-benzyl-4-(pyridin-4-ylmethyl)phthalazin-1-amine

InChI

InChI=1S/C21H18N4/c1-2-6-17(7-3-1)15-23-21-19-9-5-4-8-18(19)20(24-25-21)14-16-10-12-22-13-11-16/h1-13H,14-15H2,(H,23,25)

InChI Key

FOZIFOSSSDWNSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1.28 g (5 mmol) 1-chloro-4-(4-pyridylmethyl)phthalazine and 1.64 ml (15 mmol) benzylamine is stirred for 4 min at 90° C. under a nitrogen atmosphere. The reaction mixture is then distributed between dichloromethane and 20% aqueous potassium carbonate solution. The organic phase dried over anhydrous sodium sulfate is evaporated and the residue purified on silica gel by flash chromatography using acetate and acetate/methanol (20:1). Title compound is obtained after crystallization of the product-containing fractions from acetonitrile and drying under HV (8 h, 80° C.); m.p. 137-138° C.; ESI-MS: (M+H)+=327.
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Synthesis routes and methods II

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